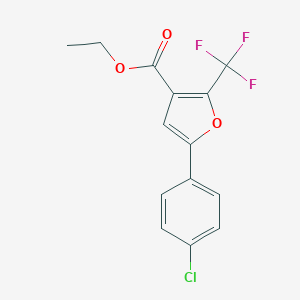

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate

Description

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate is a furan-based ester derivative featuring a 4-chlorophenyl substituent at the 5-position and a trifluoromethyl (CF₃) group at the 2-position of the furan ring. The compound’s structure combines lipophilic (CF₃ and chlorophenyl) and polar (ester) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O3/c1-2-20-13(19)10-7-11(21-12(10)14(16,17)18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQZAOFPDFYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371882 | |

| Record name | Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-59-2 | |

| Record name | Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Protocol

The most widely documented method for synthesizing ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate involves a silver-catalyzed cyclization reaction. This approach utilizes 5-(4-chlorophenyl)-1,2,3-thiadiazole and ethyl 4,4,4-trifluoroacetoacetate as key precursors. The reaction proceeds under inert conditions in dimethylacetamide (DMAc) at 80°C, with silver acetate (AgOAc) and 1,2-bis(diphenylphosphino)ethane (DPPE) as catalytic agents, and silver carbonate (Ag₂CO₃) as a stoichiometric oxidant.

Reaction Conditions

| Component | Quantity or Concentration | Role |

|---|---|---|

| 5-(4-Chlorophenyl)-1,2,3-thiadiazole | 0.2 mmol | Substrate |

| Ethyl 4,4,4-trifluoroacetoacetate | 0.4 mmol (2.0 equiv) | 1,3-Dicarbonyl partner |

| AgOAc | 10 mol% | Catalyst |

| DPPE | 10 mol% | Ligand |

| Ag₂CO₃ | 2.0 equiv | Oxidant |

| DMAc | 0.5 mL | Solvent |

| Temperature | 80°C | Reaction condition |

| Time | 24 hours | Duration |

The reaction yields the target furan derivative in 65–75% isolated yield after purification via silica gel chromatography.

Mechanistic Insights

The mechanism proceeds through a cascade of steps:

-

Thiadiazole Ring Opening : Ag⁺ coordination weakens the N–S bond in the thiadiazole, leading to ring opening and generation of a reactive thiocarbonyl intermediate.

-

Knoevenagel Condensation : The thiocarbonyl species reacts with the 1,3-dicarbonyl compound to form a conjugated enolate.

-

Cyclization and Aromatization : Intramolecular cyclization forms the furan ring, followed by oxidation (facilitated by Ag₂CO₃) to restore aromaticity.

Critical to the reaction’s success is the synergistic effect of AgOAc and DPPE, which stabilizes reactive intermediates and accelerates the cyclization step.

Alternative Synthetic Routes

Bromination-Alkylation Sequence

A less common but viable route involves post-functionalization of a pre-formed furan core. For example, bromination of ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate at the 5-position using CuBr₂ in ethyl acetate, followed by Suzuki–Miyaura coupling with 4-chlorophenylboronic acid, affords the target compound.

Key Steps

This method offers flexibility for introducing diverse aryl groups but requires additional steps compared to direct cyclization.

Hydrazone-Based Cyclization

An older approach involves the reaction of hydrazones derived from 1,3-diketones with thionyl chloride (SOCl₂) to form thiadiazoles, which subsequently undergo thermal cyclization. However, this method suffers from lower yields (45–55%) and harsher reaction conditions (refluxing thionyl chloride).

Optimization Studies and Comparative Analysis

Effect of Silver Salts

The choice of silver species significantly impacts reaction efficiency:

| Silver Source | Yield (%) | Remarks |

|---|---|---|

| AgOAc | 75 | Optimal balance of cost and performance |

| Ag₂O | 68 | Slower reaction kinetics |

| AgNO₃ | 42 | Poor solubility in DMAc |

Ag₂CO₃’s dual role as an oxidant and base ensures efficient aromatization while neutralizing H⁺ byproducts.

Solvent Screening

Polar aprotic solvents like DMAc and DMF provide optimal yields due to their ability to solubilize silver complexes and stabilize ionic intermediates. Protic solvents (e.g., MeOH) lead to premature hydrolysis of the thiadiazole, reducing yields to <20%.

Ligand Effects

Phosphine ligands enhance catalytic activity by preventing silver aggregation:

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| DPPE | 75 | 24 |

| PPh₃ | 63 | 36 |

| None | 28 | 48 |

Scalability and Industrial Relevance

The silver-catalyzed cyclization method has been demonstrated on a 10 mmol scale, yielding 1.5 g of product with no significant loss in efficiency. Key considerations for industrial adaptation include:

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. The incorporation of trifluoromethyl groups is known to enhance the biological activity of compounds by improving their metabolic stability and bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. A study demonstrated that modifications on the furan ring could lead to improved selectivity and potency against tumor cells, suggesting its potential as a lead compound in anticancer drug development .

Agrochemicals

The compound's unique structure makes it a candidate for developing new agrochemical agents. Its ability to interact with biological systems can be harnessed for creating herbicides or fungicides.

Case Study: Herbicidal Activity

In a recent study, derivatives of this compound were tested for herbicidal properties against common weeds. Results indicated significant herbicidal activity, with some derivatives outperforming existing commercial herbicides .

Materials Science

The incorporation of fluorinated compounds in materials science has gained traction due to their unique properties such as hydrophobicity and thermal stability. This compound can be utilized in synthesizing advanced materials.

Case Study: Polymer Synthesis

Research has shown that this compound can serve as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced chemical resistance and thermal stability. These polymers have potential applications in coatings and electronics .

Comparative Data Table

Mechanism of Action

The mechanism by which Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key proteins and inhibiting their function.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Ethyl 5-(4-Chlorophenyl)-2-Methyl-3-Furoate

- Molecular Formula : C₁₄H₁₃ClO₃

- Key Differences : Replaces the CF₃ group at the 2-position with a methyl (CH₃) group.

- Impact on Properties: Lipophilicity: The CF₃ group in the target compound increases LogP (estimated ~4.5) compared to the methyl analog (LogP = 4.085) , enhancing membrane permeability.

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Molecular Formula : C₁₀H₆ClF₃N₃O₂

- Key Differences : Replaces the furan core with a triazole ring and substitutes the ester with a carboxylic acid.

- Biological Activity :

Heterocyclic Core Modifications

Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate

- Molecular Formula : C₁₄H₁₅ClN₂O₂

- Key Differences : Imidazole ring instead of furan; acetate side chain.

- Biological Activity :

Ethyl 6-Bromo-5-[2-(4-Fluorophenyl)-2-Oxoethoxy]-2-Phenyl-1-Benzofuran-3-Carboxylate

- Molecular Formula : C₂₅H₁₈BrFO₅

- Key Differences : Benzofuran core (fused benzene-furan) with bromo and phenyl substituents.

- Impact on Properties: Increased molecular weight (517.26 g/mol vs. ~315 g/mol for the target compound) may reduce bioavailability.

Key Insights from Comparative Analysis

Heterocycle Influence :

- Furan and benzofuran cores favor planar geometry, enhancing π-π stacking with aromatic residues in enzyme active sites. Triazole and imidazole cores introduce nitrogen-based hydrogen bonding, critical for kinase or sirtuin inhibition .

Substituent Effects :

- CF₃ vs. CH₃ : The CF₃ group improves lipophilicity and metabolic stability but may increase toxicity risks.

- Ester vs. Carboxylic Acid : Esters (e.g., target compound) enhance cell permeability, while acids improve solubility but require transporters for uptake .

Biological Targets :

- Compounds with 4-chlorophenyl and trifluoromethyl motifs show affinity for epigenetic regulators (sirtuins) and kinases (c-Met), suggesting the target compound may share overlapping targets .

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate, with the CAS number 175276-59-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C14H10ClF3O3

- Molecular Weight : 318.68 g/mol

- Melting Point : 91-93°C

- Boiling Point : 397.8°C (predicted)

- Density : 1.342 g/cm³ (predicted)

The compound features a furan ring substituted with a chlorophenyl group and a trifluoromethyl group, which are critical for its biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular pathways:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with electron-withdrawing groups at specific positions on the aromatic ring enhance cytotoxicity against leukemia and solid tumors .

- Apoptosis Induction : Flow cytometry analyses have demonstrated that compounds related to this compound can induce apoptosis in cancer cells by activating caspase pathways, particularly caspase-3 and -7 .

- Kinase Inhibition : The compound may also exhibit activity against specific kinases involved in tumor growth and proliferation, although detailed studies are required to elucidate these mechanisms fully .

Table 1: Summary of Biological Activities

Study Highlights

- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of similar furan derivatives, it was found that certain analogs exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their potential as more effective agents against resistant cancer types .

- Mechanistic Insights : Further investigations into the mechanism revealed that the presence of electron-withdrawing groups at the para position of the aromatic ring was crucial for enhancing biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

- Potential for Drug Development : The promising results from preliminary studies suggest that this compound and its derivatives could serve as lead compounds in the development of novel anticancer therapies.

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR to confirm substituent positions; ¹⁹F NMR for trifluoromethyl group analysis (δ ≈ -60 to -70 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (Exact mass: 289.9588 g/mol) .

- X-ray Crystallography : Use SHELXL for refinement, especially to resolve disorder in the trifluoromethyl or chlorophenyl groups. Apply TWIN commands for twinned crystals .

How can researchers resolve contradictions in biological activity data across pharmacological studies?

Advanced Research Focus

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Methodological Solutions :

- Reproducibility Checks : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylate forms) that may interfere with bioactivity .

- Structural Analog Comparison : Compare with compounds like Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-4-carboxylate () to isolate pharmacophore contributions .

What strategies are effective for analyzing structure-activity relationships (SAR) in cancer research?

Q. Advanced Research Focus

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and assess cytotoxicity (e.g., IC₅₀ in MCF-7 cells) .

- Computational Modeling : Perform docking studies with targets like tubulin or kinases (e.g., VEGFR2) using Schrödinger Suite. Cross-validate with experimental IC₅₀ data .

- Data Cross-Referencing : Compare with structurally related furan derivatives (e.g., 5-methyl-2-(trifluoromethyl)furan-3-carbonyl compounds in ) to identify trends in bioactivity .

How should researchers address challenges in crystallographic refinement for this compound?

Advanced Research Focus

Common issues include twinning, disorder in the trifluoromethyl group, or weak diffraction. Solutions :

- SHELX Workflow : Use SHELXL for refinement with restraints on anisotropic displacement parameters. Validate with R₁ (<5%) and wR₂ (<15%) metrics .

- Twinning Correction : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning.

- Disorder Modeling : Split the trifluoromethyl group into two orientations and refine occupancy ratios .

What are the key considerations for stability studies under varying storage conditions?

Q. Basic Research Focus

- Degradation Pathways : Hydrolysis of the ester group (monitor via HPLC) or photodegradation of the chlorophenyl moiety.

- Protocol Design :

How can computational methods predict the compound’s reactivity in novel synthetic pathways?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian 16 to model reaction intermediates (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Retrosynthetic Analysis : Employ tools like Synthia to propose routes involving Heck coupling or Friedel-Crafts acylation .

- Transition State Modeling : Identify energy barriers for key steps (e.g., cyclization) using QM/MM methods .

What analytical techniques are suitable for detecting trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.